

# What is the chemical structure of PF-03049423 free base?

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## Compound of Interest

Compound Name: PF-03049423 free base

Cat. No.: B1263049

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## An In-Depth Technical Guide to PF-03049423 Free Base

For Researchers, Scientists, and Drug Development Professionals

### Abstract

PF-03049423 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive technical overview of **PF-03049423 free base**, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to support further research and development efforts related to this compound.

### Chemical Structure and Identifiers

The chemical structure and key identifiers for **PF-03049423 free base** are provided below.

Chemical Name: 3-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one.[1]

Chemical Structure:

The image you are requesting does not exist or is no longer available.

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Table 1: Chemical Identifiers for **PF-03049423 Free Base**

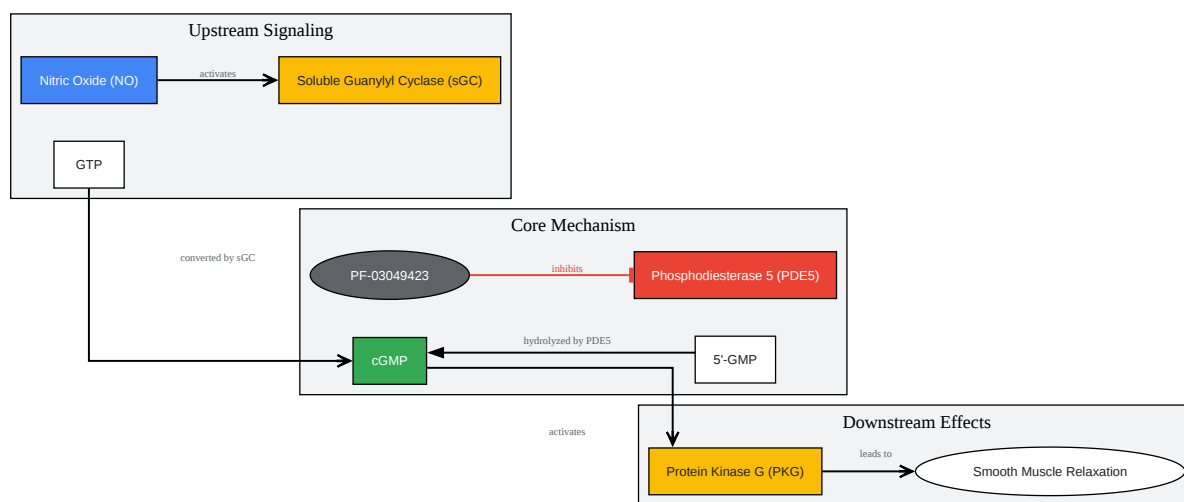
Identifier	Value
Molecular Formula	C24H32N6O4
Molecular Weight	468.56 g/mol
IUPAC Name	3-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
SMILES	<chem>CCCOCCN1C(=O)C(=C2C=C(N=C12)C3=CC(=NC=C3)OC)N4CCN(CC4)CCO</chem>
InChI	InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3
InChIKey	UXZXJALEGQQPAJ-UHFFFAOYSA-N
ChEMBL ID	CHEMBL591501

## Mechanism of Action: PDE5 Inhibition

PF-03049423 exerts its pharmacological effects through the specific inhibition of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that catalyzes the hydrolysis of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological

processes. By inhibiting PDE5, PF-03049423 prevents the degradation of cGMP, leading to its accumulation within cells.

The elevated levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates a variety of downstream targets. This cascade of events ultimately results in smooth muscle relaxation, vasodilation, and other physiological responses mediated by the NO/cGMP signaling pathway.



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PF-03049423 inhibits PDE5, preventing cGMP degradation.

## Experimental Protocols

## Synthesis of PF-03049423 Free Base

The synthesis of PF-03049423 can be achieved through a multi-step process as described in the medicinal chemistry literature. A general synthetic scheme is outlined below.



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General workflow for the synthesis of PF-03049423.

A detailed, step-by-step protocol for the synthesis is not publicly available in full detail. However, the key transformations involve the construction of the core pyridopyrazinone scaffold, followed by sequential Suzuki coupling and nucleophilic substitution reactions to introduce the methoxypyridinyl and hydroxyethylpiperazinyl moieties, respectively.

## PDE5 Inhibition Assay

The inhibitory activity of PF-03049423 against PDE5 can be determined using a variety of in vitro assay formats. A common method is a fluorescence polarization (FP) based assay.

Principle:

This assay measures the displacement of a fluorescently labeled cGMP analog from the active site of the PDE5 enzyme by the inhibitor. When the fluorescent ligand is bound to the larger enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. In the presence of an inhibitor, the fluorescent ligand is displaced, tumbles more rapidly, and results in a lower fluorescence polarization signal.

Materials:

- Recombinant human PDE5A1 enzyme
- Fluorescein-labeled cGMP (cGMP-FAM)
- Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 0.1 mM EDTA)

- PF-03049423 (or other test compounds)
- 384-well black microplates
- Plate reader capable of measuring fluorescence polarization

Protocol:

- Compound Preparation: Prepare a serial dilution of PF-03049423 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
- Reaction Setup:
  - Add assay buffer to all wells.
  - Add the diluted PF-03049423 or vehicle control (DMSO in assay buffer) to the appropriate wells.
  - Add the PDE5A1 enzyme to all wells except for the "no enzyme" control.
  - Add the cGMP-FAM substrate to all wells.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the reaction to reach equilibrium.
- Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
- Data Analysis:
  - Subtract the background fluorescence from the "no enzyme" control wells.
  - Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
  - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC<sub>50</sub> value.

## Physicochemical and Biological Data

Table 2: Summary of Physicochemical and In Vitro Biological Data for PF-03049423

Parameter	Value	Reference
Molecular Weight	468.56 g/mol	
PDE5 IC <sub>50</sub>	0.3 nM	(Hughes et al., 2010)
Aqueous Solubility (pH 7.4)	> 200 µM	(Hughes et al., 2010)

## Conclusion

PF-03049423 is a highly potent and selective PDE5 inhibitor with favorable physicochemical properties. This technical guide provides essential information regarding its chemical structure, mechanism of action, and relevant experimental protocols. The detailed information and methodologies presented are intended to facilitate further investigation and application of this compound in drug discovery and development.

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## References

- 1. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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